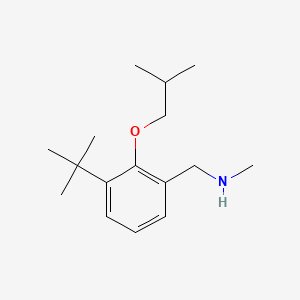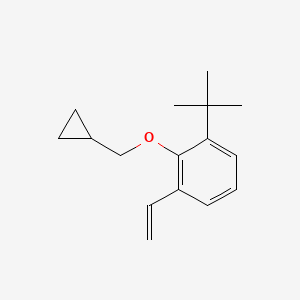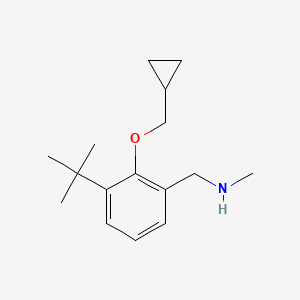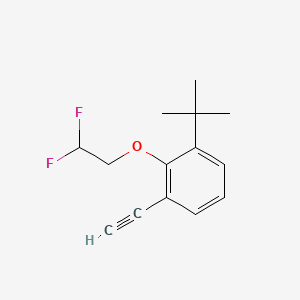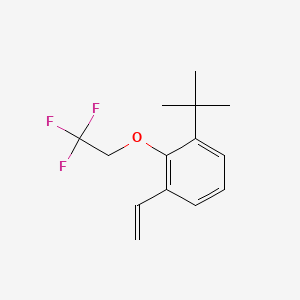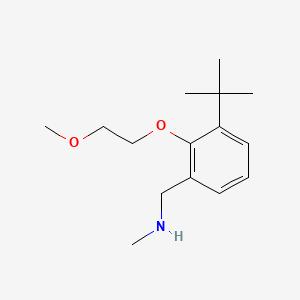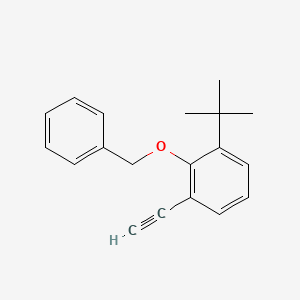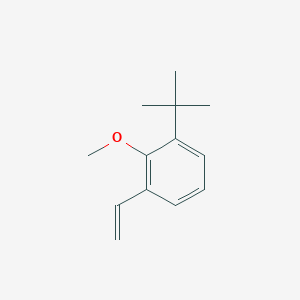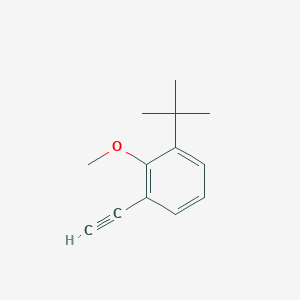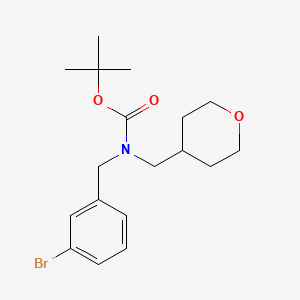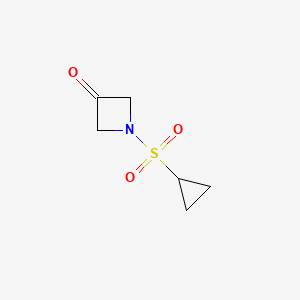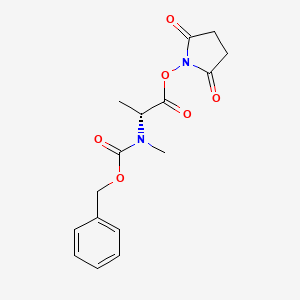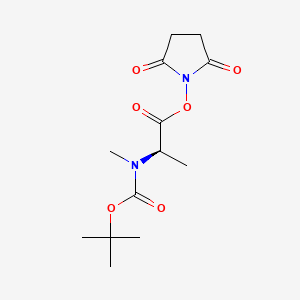
(R)-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate is a complex organic compound that features a pyrrolidinone ring and a tert-butoxycarbonyl (Boc) protected amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for efficient and scalable synthesis. These systems offer advantages such as improved reaction control, higher yields, and reduced waste .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the Boc-protected amino group.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be tailored for specific applications in research and industry .
科学研究应用
Chemistry
In chemistry, ®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. Its Boc-protected amino group makes it a valuable tool for investigating biochemical pathways .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to interact with specific molecular targets, such as enzymes and receptors .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various applications .
作用机制
The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in various biochemical reactions. This deprotection step is crucial for the compound’s activity in biological systems .
相似化合物的比较
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the Boc-protected amino group and is used in similar synthetic applications.
tert-Butoxycarbonyl derivatives of amino acids: These compounds also feature the Boc-protected amino group and are used in peptide synthesis.
Uniqueness
What sets ®-2,5-Dioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)(methyl)amino)propanoate apart is its pyrrolidinone ring, which provides additional sites for chemical modification and enhances its versatility in synthetic applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6/c1-8(14(5)12(19)20-13(2,3)4)11(18)21-15-9(16)6-7-10(15)17/h8H,6-7H2,1-5H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFWPNVIIXPTLZ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
